molecular formula C24H21N3O8S B2764014 L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- CAS No. 867213-27-2

L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]-

Cat. No.: B2764014
CAS No.: 867213-27-2
M. Wt: 511.51
InChI Key: PAMPDZSGJFJAFO-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorene group, a nitrophenylsulfonyl group, and a propionic acid moiety. This compound is particularly significant in the field of organic chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O8S/c28-23(29)20(13-25-36(33,34)22-12-6-5-11-21(22)27(31)32)26-24(30)35-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20,25H,13-14H2,(H,26,30)(H,28,29)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMPDZSGJFJAFO-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- typically involves the protection of amino acids using the 9H-fluorene-9-ylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The nitrophenylsulfonyl group is then introduced through a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The nitrophenylsulfonyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The propionic acid moiety provides a site for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]- apart is its combination of the Fmoc and nitrophenylsulfonyl groups, which provide both protection and reactivity. This dual functionality makes it particularly useful in complex peptide synthesis .

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